molecular formula C11H20O3 B13214877 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid

Cat. No.: B13214877
M. Wt: 200.27 g/mol
InChI Key: IDMKVUTYPXAVHL-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of cyclohexane, featuring a carboxylic acid group and a methoxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxypropyl group may also interact with hydrophobic regions of proteins or membranes, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the methoxypropyl group.

    1-Methylcyclohexylcarboxylic acid: Contains a methyl group instead of the methoxypropyl group.

    3-Cyclohexene-1-carboxylic acid: Features a double bond in the cyclohexane ring .

Uniqueness

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-(3-methoxypropyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-14-9-5-8-11(10(12)13)6-3-2-4-7-11/h2-9H2,1H3,(H,12,13)

InChI Key

IDMKVUTYPXAVHL-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CCCCC1)C(=O)O

Origin of Product

United States

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